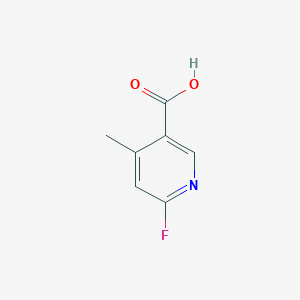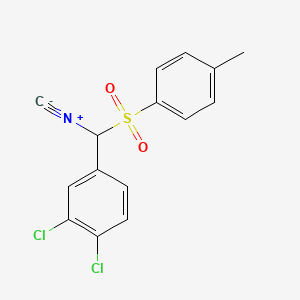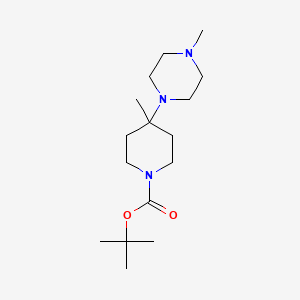![molecular formula C22H15N3 B1393199 8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole CAS No. 1251503-35-1](/img/structure/B1393199.png)
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is a heterocyclic compound with the molecular formula C22H15N3 . It is part of the semiconductor product group .
Molecular Structure Analysis
The IUPAC name of this compound is 8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole . The SMILES representation is C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 .Physical And Chemical Properties Analysis
The molecular weight of “8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole” is 321.4 g/mol .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole derivatives have been studied for their thermal, electrochemical, photophysical, and optoelectronic properties. For example, a study by Zhang et al. (2016) investigated δ-carboline derivatives, including a similar compound, demonstrating their use as bipolar hosts for blue phosphorescent organic light-emitting diodes (OLEDs). These materials exhibited good hole- and electron-transporting properties, making them suitable for high-efficiency OLEDs with reduced driving voltage (Zhang et al., 2016).
Antitumor Properties
Further research has been conducted on derivatives of 5H-pyrido[4,3-b]indoles, revealing their potential antitumor properties. Nguyen et al. (1992) synthesized new 1-amino-substituted derivatives and evaluated their antitumor properties, noting the influence of different substituents on biological activity (Nguyen et al., 1992).
Chemical Reactions and DNA Modification
The compound 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a close derivative, has been studied for its mutagenic properties and its reaction with DNA. Hashimoto et al. (1980) identified an active metabolite formed by rat liver microsomes that bound to DNA (Hashimoto et al., 1980).
Eigenschaften
IUPAC Name |
8-(2-pyridin-2-ylphenyl)-5H-pyrido[3,2-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-2-7-17(19-8-3-4-12-23-19)16(6-1)15-10-11-20-18(14-15)22-21(25-20)9-5-13-24-22/h1-14,25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWGQBJRGUPAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC4=C3N=CC=C4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2-Pyridyl)phenyl]-5H-pyrido[3,2-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)
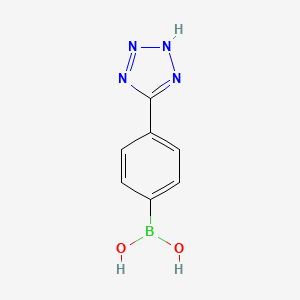
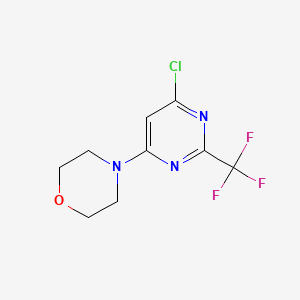

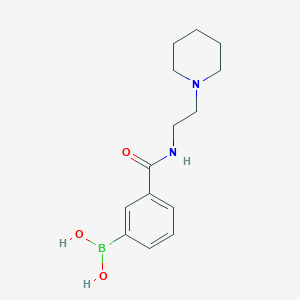
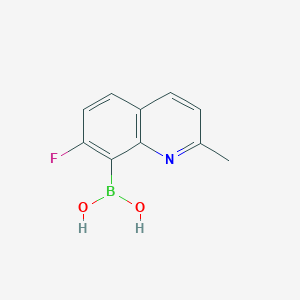
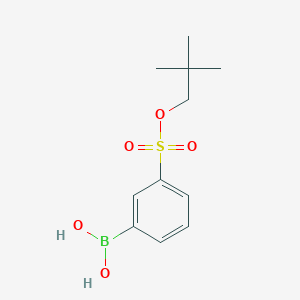
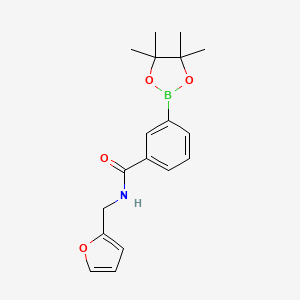
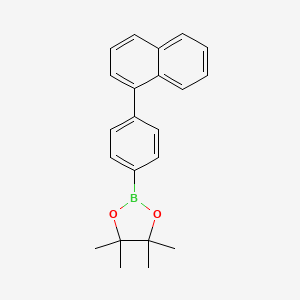
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
![7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393134.png)
